Product packaging for (2S)-2-methylpiperidin-4-one(Cat. No.:CAS No. 790667-47-9)

(2S)-2-methylpiperidin-4-one

Cat. No.: B3284717
CAS No.: 790667-47-9
M. Wt: 113.16 g/mol
InChI Key: OFVHMZSKMQPCKB-YFKPBYRVSA-N
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Description

Significance of the Piperidin-4-one Heterocyclic Scaffold in Organic Synthesis

The piperidin-4-one nucleus is a vital pharmacophore, a molecular framework responsible for a drug's physiological or pharmacological action. ijprajournal.com This six-membered heterocyclic ring system, containing a nitrogen atom and a ketone group, serves as a versatile building block in the synthesis of a wide variety of bioactive alkaloids and pharmaceutical agents. ijprajournal.comnih.gov Its prevalence in drug discovery is underscored by the thousands of piperidine-containing compounds that have been investigated in clinical and preclinical studies. rdd.edu.iq The piperidine (B6355638) ring is a structural feature of many natural alkaloids and is a key component in the design of drugs targeting a range of conditions. nih.govrdd.edu.iq The inherent reactivity of the ketone and the secondary amine allows for extensive functionalization, making it an important target for organic synthesis. ijprajournal.com

The development of efficient methods for synthesizing substituted piperidines is a significant focus of modern organic chemistry. nih.gov These methods include multi-component reactions, which allow for the construction of complex molecules in a single step, and various cyclization strategies. ijprajournal.comnih.gov The ability to introduce substituents at various positions on the piperidine ring, particularly at the C-2 and C-6 positions, has been shown to yield compounds with potent pharmacological activities. ijprajournal.com

Overview of Stereochemical Considerations in Piperidin-4-one Systems

The stereochemistry of substituted piperidin-4-ones is often elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.comresearchgate.net For instance, the coupling constants between protons on adjacent carbons can provide information about their dihedral angles and thus their relative stereochemistry. researchgate.net The development of stereoselective synthetic methods, which preferentially form one stereoisomer over others, is a major area of research in piperidine chemistry. nih.govrsc.org Achieving high diastereoselectivity is essential for producing compounds with specific and predictable biological effects. vulcanchem.comrsc.org

Scope and Research Trajectory for (2S)-2-methylpiperidin-4-one

This compound is a chiral piperidinone characterized by a methyl group at the second position and a ketone at the fourth position of the piperidine ring. evitachem.com Its specific (S)-configuration at the C-2 position makes it a valuable chiral building block in asymmetric synthesis. evitachem.com The research trajectory for this compound is heavily focused on its application in medicinal chemistry as an intermediate for synthesizing more complex chiral molecules with potential therapeutic applications. evitachem.com

The synthesis of enantiomerically pure this compound is a key research objective. Methods to achieve this include asymmetric hydrogenation of 2-methylpyridine (B31789) using chiral catalysts and the resolution of racemic mixtures. evitachem.com The chemical reactivity of this compound is also a subject of investigation. The ketone group can undergo reduction to an alcohol or oxidation, while the nitrogen atom can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. evitachem.com These transformations enable the creation of a library of derivatives that can be screened for various biological activities.

Data on this compound

The following tables provide key data points for this compound and its hydrochloride salt.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
AppearanceColorless to pale yellow liquid
SMILES NotationCC1CCN(C1)=O

This data is compiled from multiple sources. evitachem.com

Table 2: Chemical Properties of this compound hydrochloride

PropertyValue
CAS Number790667-45-7
Molecular FormulaC₆H₁₂ClNO
Molecular Weight149.62 g/mol
TPSA29.1
LogP0.7492

This data is from a chemical supplier. chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B3284717 (2S)-2-methylpiperidin-4-one CAS No. 790667-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVHMZSKMQPCKB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2s 2 Methylpiperidin 4 One and Its Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for accessing the enantiomerically pure (2S)-2-methylpiperidin-4-one. These strategies employ chiral elements, such as auxiliaries or catalysts, to control the stereochemical outcome of the reactions, or they leverage existing stereocenters in precursors to direct the formation of new ones.

Chiral Auxiliaries in Stereocontrolled Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. A common strategy involves the use of chiral amines, such as (S)-α-methylbenzylamine, which can be reacted with divinyl ketones in a double aza-Michael reaction. This approach yields diastereomeric 2-substituted-4-piperidones, where the chiral auxiliary attached to the nitrogen atom directs the stereochemistry of the substituents on the ring. researchgate.net

The general process involves the conjugate addition of the chiral amine to a divinyl ketone, which initiates a cascade of reactions leading to the formation of the piperidone ring. The stereoselectivity of this process is governed by the chiral auxiliary, which creates a diastereomeric intermediate that influences the facial selectivity of subsequent bond-forming steps. The resulting diastereomers can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically enriched target compound.

Another approach utilizes chiral enamides as precursors for α-amidoalkylation. A chiral auxiliary attached to the enamide can direct the nucleophilic attack on the N-acyliminium ion intermediate, leading to the formation of α-substituted amides with high diastereoselectivity. These amides can then be further manipulated and cyclized to form the desired piperidine (B6355638) derivatives. uni-muenchen.de

Chiral Auxiliary StrategyKey ReactionDiastereoselectivityReference
(S)-α-MethylbenzylamineDouble aza-Michael addition with divinyl ketonesModerate to good researchgate.net
Chiral EnamideAsymmetric α-amidoalkylation with silyl (B83357) enol ethersHigh uni-muenchen.de

Chiral Catalyst-Controlled Asymmetric Syntheses

The use of chiral catalysts, particularly in organocatalysis, provides a powerful and atom-economical method for asymmetric synthesis. These small organic molecules can catalyze reactions with high enantioselectivity, avoiding the need for the attachment and removal of chiral auxiliaries.

One prominent strategy is the organocatalytic asymmetric Mannich reaction. This reaction involves the three-component condensation of an aldehyde, an amine, and a ketone. nih.gov Chiral organocatalysts, such as proline and its derivatives, can catalyze this reaction to produce β-amino carbonyl compounds with high enantiomeric excess. While not a direct synthesis of the piperidone ring, the products are key intermediates that can be further elaborated and cyclized. For instance, a biomimetic synthesis of 2-substituted piperidine alkaloids has been achieved using proline catalysis with enantiomeric excesses up to 97%. nih.gov

Domino or cascade reactions catalyzed by chiral organocatalysts are particularly efficient for constructing complex heterocyclic systems like piperidines. A quinine-derived squaramide catalyst has been shown to effectively catalyze a triple-domino Michael/aza-Henry/cyclization reaction. This process combines a 1,3-dicarbonyl compound, a β-nitroolefin, and an aldimine to construct highly functionalized tetrahydropyridines, which are precursors to piperidines, with excellent enantioselectivity and good diastereoselectivity. rsc.org Similarly, chiral phosphoric acids have been used to catalyze the reaction between 3-vinyl indoles and imino esters to afford substituted piperidines in high yield and up to 99% ee. nih.gov

More recently, the concept of "chiral-at-metal" catalysis has emerged, where the chirality of a catalyst originates from a stereogenic metal center composed entirely of achiral ligands. rsc.orgresearchgate.net This approach offers new avenues for catalyst design and has been applied in various asymmetric transformations, although specific applications to the synthesis of this compound are still developing.

Catalyst TypeReactionKey FeaturesEnantioselectivity (ee)Reference
ProlineBiomimetic Mannich-type reactionProtection-free synthesis of alkaloidsUp to 97% nih.gov
Quinine-derived squaramideMichael/aza-Henry/cyclization dominoForms three contiguous stereocentersExcellent rsc.org
Chiral Phosphoric Acid[4+2] CycloadditionOne-step synthesis of piperidine-amino acid hybridsUp to 99% nih.gov

Diastereoselective Routes to this compound

Diastereoselective synthesis relies on the influence of one or more existing stereocenters in a substrate to control the formation of new stereocenters. This strategy is effective when a chiral starting material is readily available.

A diastereoselective approach to 2-substituted-piperidin-4-ones can be achieved through a Michael-Michael reaction sequence. This method can be initiated by the addition of an amine, such as benzylamine, to a precursor derived from a Wittig reaction between a serinal (a chiral α-amino aldehyde) and a phosphoranylidene butanone. The inherent chirality of the serinal derivative guides the stereochemical course of the cyclization, leading to the diastereoselective formation of the piperidin-4-one ring. uni-muenchen.de

Another powerful technique is the diastereoselective reductive cyclization of amino acetals. In this method, the stereochemistry of the final piperidine product is controlled during an initial diastereoselective Mannich reaction used to prepare the amino acetal (B89532) precursor. This stereochemistry is then retained during the subsequent reductive cyclization step, providing a reliable route to stereochemically defined piperidines.

Ring-Forming Reactions for Piperidin-4-one Synthesis

The construction of the piperidin-4-one core is a fundamental aspect of synthesizing this compound and its analogues. Key strategies for this include multicomponent condensation reactions and intramolecular cyclizations.

Mannich Condensation Strategies

The Mannich reaction is a classic and versatile method for synthesizing piperidin-4-ones. It is a three-component condensation involving an amine, an aldehyde, and a ketone with at least one acidic α-proton. nih.gov For the synthesis of 2-substituted piperidin-4-ones, a variation of this reaction can be employed.

For instance, the condensation of ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) in an appropriate solvent like ethanol (B145695) can yield 2,6-diaryl-3-methyl-4-piperidones. mdpi.com To synthesize a 2-mono-substituted piperidin-4-one, a different combination of reactants is required. The reaction between an amine source (e.g., ammonium acetate), an aldehyde, and an unsymmetrical ketone like butan-2-one can be utilized to introduce the methyl group at the C2 position of the piperidine ring. The reaction proceeds through the in-situ formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol form of the ketone, followed by a second condensation and cyclization to form the piperidone ring. tandfonline.comresearchgate.net

The versatility of the Mannich condensation allows for the synthesis of a wide array of substituted piperidin-4-ones by simply varying the ketone, aldehyde, and amine components. mdpi.com

KetoneAldehydeAmine SourceProduct TypeReference
Ethyl methyl ketoneSubstituted aromatic aldehydesAmmonium acetate2,6-Diaryl-3-methyl-4-piperidones mdpi.com
Aliphatic ketonesAromatic aldehydesAmmonia (B1221849) or primary amine2,6-Disubstituted piperidine-4-ones tandfonline.com

Intramolecular Cyclization Approaches

Intramolecular cyclization is a highly effective strategy for forming the piperidin-4-one ring from a linear precursor. The most widely used method in this category is the Dieckmann condensation. organic-chemistry.orgnih.gov

The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. For the synthesis of piperidin-4-ones, the precursor is typically an N-substituted aminodiester. This precursor can be prepared by the condensation of a primary amine with two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate (B77674). organic-chemistry.orgnih.gov

The process can be outlined as follows:

Precursor Synthesis: A primary amine is reacted with two molecules of an appropriate acrylate ester to form an N,N-bis(alkoxycarbonylethyl)amine derivative. To introduce a methyl group at the future C2 position, a substituted acrylate, such as methyl crotonate, would be used in one of the additions.

Cyclization: The resulting diester is treated with a base (e.g., sodium ethoxide) to induce an intramolecular condensation between one of the ester carbonyls and the α-carbon of the other ester group. This forms a cyclic β-keto ester.

Hydrolysis and Decarboxylation: The cyclic β-keto ester is then subjected to acidic hydrolysis and heated to promote decarboxylation, yielding the final piperidin-4-one product. organic-chemistry.orgnih.gov

This multi-step procedure is a reliable and well-established route for the synthesis of various N-substituted piperidin-4-ones. organic-chemistry.orgnih.gov Other intramolecular cyclization methods, such as radical cyclizations of specifically designed precursors, have also been developed to afford substituted piperidines with high diastereoselectivity.

Cycloaddition Reactions in Piperidin-4-one Scaffold Construction

Cycloaddition reactions are a powerful tool for the construction of the piperidin-4-one ring system. These reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, offer a convergent approach to the piperidine core.

One notable example is the intramolecular nitrone dipolar cycloaddition. This method has been successfully applied to the synthesis of various substituted piperidines. iupac.org For instance, the cycloaddition of an N-alkenylnitrone can proceed through a chair-like transition state, where the preference for equatorial positioning of alkoxy substituents directs the stereochemical outcome. iupac.org This strategy has been utilized in the synthesis of complex natural products containing the piperidine motif. iupac.org

Another approach involves the formal heterocyclic Diels-Alder reaction of a 2-aza-1,3-butadiene with an alkene, such as styrene, in the presence of a Lewis acid like ferric chloride. dtic.mil This [4+2] cycloaddition provides a direct route to the tetrahydropyridine (B1245486) skeleton, which can be a precursor to piperidin-4-ones.

Furthermore, photochemical methods, such as the [2+2] intramolecular cycloaddition of dienes, have been employed to create bicyclic piperidinones. These intermediates can then be converted to piperidines through reduction. nih.gov

The table below summarizes various cycloaddition strategies for constructing piperidine and piperidinone scaffolds.

Cycloaddition TypeReactantsKey FeaturesResulting Scaffold
Intramolecular Nitrone Dipolar CycloadditionN-alkenylnitronesStereocontrol via chair-like transition stateSubstituted piperidines
Heterocyclic Diels-Alder2-aza-1,3-butadiene and alkeneLewis acid catalysisTetrahydropyridines
[2+2] PhotocycloadditionDienesPhotochemical intramolecular reactionBicyclic piperidinones
Olefin-iminium ion cyclizationUnsaturated iminium ionsConcerted mechanism4-piperidinols

Catalytic Hydrogenation and Reduction Methods for Piperidin-4-one Precursors

Catalytic hydrogenation and other reduction methods are fundamental for the synthesis of piperidin-4-ones from their unsaturated precursors, such as pyridines and dihydropyridines. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and selectivities.

The direct hydrogenation of pyridines to piperidines is a common yet challenging transformation due to the aromatic stability of the pyridine (B92270) ring. chemrxiv.org Heterogeneous catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are frequently used, often requiring harsh conditions such as high pressure and temperature. researchgate.net For example, substituted pyridines can be hydrogenated using PtO₂ in glacial acetic acid under 50 to 70 bar of hydrogen pressure. researchgate.net

Homogeneous catalysts have also been developed for pyridine hydrogenation. An iridium(III)-catalyzed ionic hydrogenation has been shown to be robust and selective, tolerating a wide range of functional groups. chemrxiv.org This method proceeds under milder conditions and can be scaled up to produce decagram quantities of functionalized piperidines. chemrxiv.org

Electrocatalytic hydrogenation offers a sustainable alternative to traditional methods, operating at ambient temperature and pressure. nih.gov Using a carbon-supported rhodium catalyst in a membrane electrode assembly, pyridine can be quantitatively converted to piperidine with high current efficiency. nih.gov

The reduction of dihydropyridine (B1217469) intermediates is another key step. A one-pot cascade reaction involving rhodium(I)-catalyzed C-H activation, alkyne coupling, and electrocyclization can generate 1,2-dihydropyridines. nih.gov These intermediates can then be stereoselectively reduced to 1,2,3,6-tetrahydropyridines using an acid/borohydride (B1222165) system. nih.gov

The following table provides an overview of different hydrogenation and reduction methods for piperidin-4-one precursors.

MethodPrecursorCatalyst/ReagentKey FeaturesProduct
Heterogeneous Catalytic HydrogenationSubstituted PyridinesPtO₂, Pd/C, Rh/CHigh pressure and temperatureSubstituted Piperidines
Homogeneous Catalytic HydrogenationPyridinesIridium(III) complexMild conditions, high functional group toleranceFunctionalized Piperidines
Electrocatalytic HydrogenationPyridineCarbon-supported RhodiumAmbient temperature and pressurePiperidine
Cascade C-H Activation/Reductionα,β-Unsaturated Imines and AlkynesRh(I) catalyst, then acid/borohydrideOne-pot, high diastereoselectivityHighly Substituted Tetrahydropyridines

Enantioselective Synthesis of this compound Precursors

The enantioselective synthesis of precursors to this compound is critical for producing this chiral molecule in high optical purity. These methods aim to establish the stereocenter at the C2 position early in the synthetic sequence.

Asymmetric hydrogenation is a prominent strategy. The hydrogenation of 2-methylpyridine (B31789) using chiral catalysts can lead to high enantioselectivity for the desired (S)-enantiomer. evitachem.com This approach directly introduces the chirality at the methyl-bearing carbon.

Another approach involves the use of chiral auxiliaries. Chiral oxazolopiperidone lactams have been employed as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. acs.org These auxiliaries guide the stereochemical outcome of subsequent reactions.

Enzyme-catalyzed reactions also offer a powerful route to enantiomerically pure precursors. For instance, a transaminase-triggered aza-Michael approach has been developed for the enantioselective synthesis of piperidine scaffolds. acs.org

Desymmetrization of prochiral precursors is another effective strategy. A desymmetrization approach for piperidine synthesis has been developed through selective lactam formation. nih.gov

The table below highlights several enantioselective methods for synthesizing precursors to chiral 2-substituted piperidines.

MethodPrecursor/Starting MaterialKey Reagent/CatalystKey Feature
Asymmetric Hydrogenation2-MethylpyridineChiral catalystDirect enantioselective reduction
Chiral AuxiliaryChiral oxazolopiperidone lactamsN/AAuxiliary-controlled stereochemistry
BiocatalysisN/ATransaminaseEnzyme-catalyzed aza-Michael reaction
DesymmetrizationProchiral meso-compoundsChiral catalystSelective reaction of one of two enantiotopic groups

Development of Novel Synthetic Pathways to Chiral Piperidin-4-one Structures

The development of novel synthetic pathways is crucial for accessing diverse and complex chiral piperidin-4-one structures. These new methods often focus on efficiency, stereocontrol, and the ability to introduce a variety of substituents.

One innovative approach is the α-imino rhodium carbene-initiated cascade reaction. This method allows for the synthesis of valuable piperidin-4-one derivatives in excellent yields through a sequence of 1,2-aryl/alkyl migration and annulation. acs.orgnih.gov This one-pot procedure is highly efficient and exhibits excellent migrating selectivity. acs.orgnih.gov

Another novel strategy involves an organophotocatalyzed [1+2+3] reaction. This method enables the one-step synthesis of diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds under mild conditions. nih.gov

The Castagnoli-Cushman reaction and related cycloaddition reactions have seen wide application in the synthesis of piperidine and piperidinone derivatives. researchgate.net These reactions provide a convergent route to the heterocyclic core.

Furthermore, a transaminase-triggered aza-Michael approach has been developed for the enantioselective synthesis of piperidine scaffolds, offering a biocatalytic route to these important structures. acs.org

The table below summarizes some novel synthetic pathways to chiral piperidin-4-one structures.

Synthetic PathwayKey TransformationReactantsKey Features
α-Imino Rhodium Carbene Cascade1,2-Aryl/Alkyl Migration and Annulationα-Diazo compoundsHigh efficiency, one-pot, excellent selectivity
Organophotocatalyzed [1+2+3] ReactionRadical addition and cyclizationAmmonium salts, alkenes, unsaturated carbonylsMild conditions, one-step, diverse products
Castagnoli-Cushman ReactionCycloadditionAldehydes, amines, and anhydridesConvergent synthesis of piperidinones
Transaminase-Triggered Aza-MichaelEnantioselective C-N bond formationN/ABiocatalytic, high enantioselectivity

Optimization of Established Synthetic Routes for this compound

For instance, in the synthesis of piperidin-4-yl-carbamates, a related scaffold, an efficient and scalable process has been developed. asianpubs.org This route involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by deprotection and salt formation. asianpubs.org The use of readily available commercial raw materials and shorter reaction times makes this process suitable for large-scale manufacturing. asianpubs.org

In the context of catalytic hydrogenation, optimization of catalyst loading, solvent, and the use of acidic additives can significantly impact the chemoselectivity and yield. For the hydrogenation of pyridinecarbonitriles, it was found that the amount of acidic additive (H₂SO₄) could be adjusted to selectively produce either pyridyl- or piperidylmethylamines. rsc.org

The development of a simple and technologically convenient method for the preparation of 1,2,5-trimethylpiperidin-4-one, a key intermediate for the drug Promedol, highlights the importance of process optimization for pharmaceutical manufacturing. researchgate.net

The table below provides examples of optimization strategies for the synthesis of piperidin-4-one derivatives.

Optimization StrategyReaction/ProcessKey ImprovementBenefit
Catalyst and Reagent SelectionReductive aminationUse of Raney-Ni and ammoniaUse of commercially available, inexpensive reagents
Control of AdditivesCatalytic hydrogenation of pyridinecarbonitrilesTuning the amount of H₂SO₄Control over chemoselectivity (pyridine vs. piperidine ring reduction)
Process SimplificationSynthesis of 1,2,5-trimethylpiperidin-4-oneDevelopment of a technologically convenient methodSuitability for large-scale pharmaceutical production

Derivatization and Structural Diversification of 2s 2 Methylpiperidin 4 One

Chemical Transformations at the Ketone Functionality (C-4)

The carbonyl group at the C-4 position is a key hub for a variety of chemical transformations, allowing for the introduction of new functional groups and the alteration of the ring's electronic and steric properties.

Oxime and Hydrazone Formation and Subsequent Reactions

The ketone at C-4 readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes, or with hydrazines to form hydrazones. khanacademy.org This reaction typically involves condensation under mild acidic or basic conditions. For instance, treatment of a piperidin-4-one with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) in ethanol (B145695) leads to the corresponding piperidin-4-one oxime. core.ac.uknih.gov

A significant subsequent reaction of the resulting ketoxime is the Beckmann rearrangement, a versatile and widely used method for synthesizing lactams (cyclic amides) from cyclic ketoximes. wikipedia.orgderpharmachemica.com This acid-catalyzed rearrangement involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group. wikipedia.orgorganic-chemistry.org The reaction is typically promoted by strong Brønsted acids such as sulfuric acid or polyphosphoric acid, or by reagents that convert the hydroxyl into a better leaving group, such as thionyl chloride, phosphorus pentachloride, or tosyl chloride. wikipedia.orgalfa-chemistry.com For the oxime of (2S)-2-methylpiperidin-4-one, this rearrangement would lead to the formation of a substituted seven-membered azepan-2-one (B1668282) (caprolactam) ring system, a valuable scaffold in medicinal chemistry. The migration of one of the alpha-carbons (C-3 or C-5) to the nitrogen atom results in ring expansion. alfa-chemistry.commasterorganicchemistry.com

Reagent/CatalystDescription
Brønsted Acids (e.g., H₂SO₄, PPA, HCl) Protonate the oxime hydroxyl group, converting it into a good leaving group (H₂O). wikipedia.orgalfa-chemistry.com
Lewis Acids / Chlorinating Agents (e.g., SOCl₂, PCl₅, TsCl) Activate the hydroxyl group by converting it into a sulfonate or chloro derivative, facilitating its departure. wikipedia.orgderpharmachemica.com
Cyanuric Chloride Can be used with a co-catalyst like zinc chloride to achieve a catalytic Beckmann rearrangement. wikipedia.org

Hydrazone derivatives, formed by reacting the ketone with hydrazines, can also undergo further transformations, serving as intermediates in the synthesis of various heterocyclic systems.

Reductions to Piperidin-4-ol Derivatives

The ketone functionality at C-4 can be reduced to a secondary alcohol, yielding (2S)-2-methylpiperidin-4-ol derivatives. This transformation is commonly achieved using hydride reducing agents. evitachem.com The reduction introduces a new stereocenter at the C-4 position, leading to the potential formation of two diastereomers: cis-(2S,4R)-2-methylpiperidin-4-ol and trans-(2S,4S)-2-methylpiperidin-4-ol.

The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent often used for this purpose.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also effectively reduces the ketone. evitachem.com

The synthesis of specific diastereomers, such as (2S,4S)-2-methylpiperidin-4-ol, requires diastereoselective methods to control the approach of the hydride reagent to the carbonyl face. vulcanchem.com These stereochemically pure piperidinol derivatives are crucial intermediates in the synthesis of complex molecules where precise three-dimensional orientation of substituents is required for biological activity. vulcanchem.com

Reducing AgentTypical Application
Sodium Borohydride (NaBH₄)Standard, mild reduction of ketones to secondary alcohols. evitachem.com
Lithium Aluminum Hydride (LiAlH₄)A strong, non-selective reducing agent for ketones. evitachem.com
Diastereoselective MethodsUtilized to achieve high selectivity for a single diastereomer, such as (2S,4S)-2-methylpiperidin-4-ol. vulcanchem.com

Modifications at the Nitrogen Atom (N-1)

The secondary amine (N-1) in the piperidine (B6355638) ring is a nucleophilic center that provides a straightforward handle for introducing a wide array of substituents, significantly diversifying the molecular structure.

N-Alkylation and N-Acylation Strategies

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom, typically through a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate. sciencemadness.org Reductive amination is another powerful method, where the piperidone reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the N-alkylated product. This method is particularly useful for introducing more complex alkyl groups.

N-Acylation is the process of adding an acyl group (R-C=O) to the nitrogen atom. This is readily accomplished by treating the piperidone with acylating agents such as acyl chlorides or acid anhydrides. cyberleninka.ru For example, reaction with acetic anhydride (B1165640) results in the corresponding N-acetyl derivative, while reaction with chloroacetyl chloride yields an N-chloroacetyl group. nih.govcyberleninka.ru N-acylation often alters the conformation of the piperidine ring due to the electronic and steric properties of the introduced amide functionality. nih.gov

TransformationReagentsProduct Type
N-AlkylationAlkyl Halide + Base (e.g., K₂CO₃)N-Alkyl Piperidone
Reductive AminationAldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃)N-Alkyl Piperidone
N-AcylationAcyl Chloride or Acid AnhydrideN-Acyl Piperidone

Formation of N-Substituted Heterocycles

The nitrogen atom of this compound can serve as a key anchor point for the construction of more complex, fused, or spiro-heterocyclic systems. By first functionalizing the nitrogen with a group containing another reactive site, intramolecular cyclization can be induced to form new rings. For example, N-alkylation with a bifunctional reagent like a dihaloalkane could be followed by a subsequent cyclization step.

Furthermore, the piperidone nitrogen can act as one of the nucleophiles in condensation reactions with reagents containing two electrophilic centers, leading to the formation of a new heterocyclic ring fused or attached to the piperidine nitrogen. These strategies are part of a broader field of synthetic chemistry focused on creating novel N-heterocyclic scaffolds for various applications. nih.govamazonaws.com

Functionalization at Carbon Positions (C-3, C-5, C-6)

Functionalization of the carbon backbone of the piperidine ring, particularly at positions adjacent to existing functional groups, allows for further structural diversification.

The carbon atoms alpha to the ketone (C-3 and C-5) are potential sites for functionalization via enolate chemistry. Under basic conditions, a proton can be abstracted from the C-3 or C-5 position to form an enolate, which can then react with various electrophiles. This could include reactions such as alkylation (with alkyl halides) or aldol (B89426) condensation (with aldehydes), allowing for the introduction of new carbon-carbon bonds at these positions.

Functionalization at the C-6 position, or the C-2 position if it were unsubstituted, can be more challenging. However, modern synthetic methods offer potential routes. For instance, strategies involving the formation of an N-acyliminium ion intermediate can enable the introduction of nucleophiles at the carbon atom adjacent to the nitrogen (C-2 or C-6). One such approach involves the anodic methoxylation of an N-formylpiperidine, which serves as a precursor to an N-formyliminium ion that can be trapped by C-nucleophiles. nih.gov While this specific methodology has been demonstrated for C-2 functionalization, its principles could be adapted for C-6 modification in appropriately designed systems. nih.gov Such C-H functionalization methods are at the forefront of modern organic synthesis for building molecular complexity. ethz.ch

Regioselective Functionalization Techniques

The presence of two sets of α-protons in this compound, at the C3 and C5 positions, presents a challenge and an opportunity for regioselective functionalization. The selective introduction of substituents at either of these positions can be achieved by carefully controlling the reaction conditions to favor the formation of either the kinetic or the thermodynamic enolate.

The formation of the kinetic enolate occurs through the removal of a proton from the less sterically hindered α-carbon (C5). This process is favored under conditions that are rapid, irreversible, and quantitative. The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF), ensures that the most accessible proton is removed, leading to the less substituted, kinetic enolate. rsc.orgwhiterose.ac.uk This enolate can then be trapped with an electrophile to yield a C5-substituted product.

Conversely, the thermodynamic enolate is the more stable enolate, formed by deprotonation at the more substituted α-carbon (C3). Its formation is favored under conditions that allow for equilibrium between the two possible enolates. whiterose.ac.ukwhiterose.ac.uk This can be achieved using a weaker base, such as an alkoxide, or by running the reaction at higher temperatures. Under these equilibrating conditions, the more stable, more substituted enolate predominates, and subsequent reaction with an electrophile leads to the C3-substituted product. rsc.org

The choice of the nitrogen protecting group on the piperidine ring can also influence the regioselectivity of these reactions by altering the steric environment and the acidity of the α-protons.

Table 1: Conditions for Regioselective Enolate Formation

Enolate TypePosition of DeprotonationFavored ConditionsTypical BaseTemperature
KineticC5 (less substituted)Rapid, irreversibleLDALow (-78 °C)
ThermodynamicC3 (more substituted)EquilibratingNaOEtHigher (e.g., room temp.)

Stereoselective Introduction of Substituents

The inherent chirality of this compound, with the stereocenter at the C2 position, provides a powerful tool for controlling the stereochemistry of newly introduced substituents. This phenomenon, known as diastereoselective induction, means that the existing chiral center influences the facial selectivity of the enolate, directing the approach of an electrophile to create a new stereocenter with a specific configuration.

When the regioselectively formed enolate (at either C3 or C5) reacts with an electrophile, the methyl group at C2 can sterically hinder one face of the molecule, leading to a preferential attack from the less hindered face. This results in the formation of one diastereomer in excess over the other. The degree of diastereoselectivity can be influenced by several factors, including the nature of the enolate (and its counterion), the solvent, the temperature, and the steric bulk of both the electrophile and the nitrogen protecting group.

For instance, the alkylation of an N-protected this compound enolate with an alkyl halide is expected to proceed with a degree of diastereoselectivity. The precise stereochemical outcome (i.e., syn or anti to the C2-methyl group) will depend on the specific transition state geometry of the reaction.

While direct diastereoselective alkylation of the this compound enolate is a primary strategy, other methods can also be employed to introduce substituents with high stereocontrol. These include the use of chiral auxiliaries attached to the nitrogen atom. These auxiliaries can provide a strong facial bias for the approach of electrophiles, leading to high levels of asymmetric induction. Although this approach requires additional steps for the attachment and removal of the auxiliary, it can provide access to specific stereoisomers that may be difficult to obtain otherwise.

Synthesis of Complex Piperidin-4-one Conjugates and Hybrids

This compound is a versatile scaffold for the construction of more complex molecular architectures, including conjugates and hybrid molecules. These strategies involve covalently linking the piperidinone core to other chemical entities to create novel compounds with potentially enhanced or entirely new biological activities.

One common approach is the synthesis of spirocyclic compounds , where the C4 carbon of the piperidinone ring is shared with another ring system. This can be achieved through various chemical transformations. For example, a Knoevenagel condensation of the piperidin-4-one with a suitable bis-electrophile can be followed by an intramolecular Michael addition to construct the spirocyclic system. Another strategy involves the reaction of the piperidin-4-one with a bifunctional reagent that can react with both the carbonyl group and another position on the ring. The synthesis of 3-spiropiperidines has been achieved using a 'Clip-Cycle' approach involving cross-metathesis followed by an intramolecular asymmetric aza-Michael cyclization. rsc.orgwhiterose.ac.uk

Hybrid molecules can be synthesized by conjugating other pharmacophores or functional groups to the this compound scaffold. This can be achieved by functionalizing the nitrogen atom, the carbonyl group, or the α-carbons. For example, the nitrogen atom can be acylated or alkylated with a variety of substituents, including those containing other bioactive moieties. The carbonyl group can be converted into other functional groups, such as an oxime or a hydrazone, which can then be further elaborated.

An example of the creation of complex conjugates involves the synthesis of 3,5-bis(ylidene)-4-piperidones, which are considered curcumin (B1669340) mimics and exhibit a range of biological activities. nih.govdiva-portal.org These compounds are typically synthesized via a Claisen-Schmidt condensation of the piperidin-4-one with aromatic aldehydes. The resulting α,β-unsaturated ketone system can then be further modified.

The synthesis of such complex conjugates and hybrids from this compound allows for the exploration of new chemical space and the development of molecules with tailored properties, often for therapeutic applications. The inherent chirality of the starting material can be leveraged to produce enantiomerically pure final products, which is crucial for their interaction with biological targets.

Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of (2S)-2-methylpiperidin-4-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and provides crucial information regarding stereochemistry and conformational preferences.

The ¹H NMR spectrum of this compound displays distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the neighboring functional groups—the ketone and the amine—and the stereocenter at the C2 position. The methyl group at C2 typically appears as a doublet in the upfield region. The protons on the piperidine (B6355638) ring appear as complex multiplets due to spin-spin coupling.

The ¹³C NMR spectrum, often recorded with proton decoupling, shows six distinct signals corresponding to the six carbon atoms of the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. The carbonyl carbon (C4) is easily identified by its characteristic downfield chemical shift (typically >200 ppm).

2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the COSY spectrum map out the ¹H-¹H spin-spin coupling network, allowing for the tracing of proton connectivity throughout the piperidine ring. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C assignments.

The relative stereochemistry can be inferred from the coupling constants (J-values) observed in the high-resolution ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) correlations. For instance, the magnitude of the coupling constants between protons on adjacent carbons can help determine their dihedral angles and thus their relative axial or equatorial positions in the dominant chair conformation. rsc.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can show through-space correlations between protons that are close to each other, which is critical for confirming stereochemical assignments, such as the orientation of the methyl group at the C2 position. acs.org

Table 1: Representative NMR Data for Substituted Piperidin-4-ones
Atom Position¹H Chemical Shift (ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (ppm)
C2-H~3.0-3.5 (m)~55-60
C2-CH₃~1.1-1.3 (d)~15-20
C3-H₂~2.3-2.8 (m)~40-45
C4->200
C5-H₂~2.5-3.0 (m)~45-50
C6-H₂~2.9-3.4 (m)~45-50
N-HBroad singlet, variable-

Note: These are typical chemical shift ranges for piperidin-4-one scaffolds and can vary based on solvent and specific substitution.

The piperidine ring is not planar and predominantly exists in a chair conformation to minimize steric and torsional strain. ias.ac.innih.gov For this compound, two principal chair conformations are possible, differing by the axial or equatorial orientation of the methyl group at the C2 position.

NMR spectroscopy, particularly through the analysis of proton-proton coupling constants and NOE data, can determine the preferred conformation in solution. nih.gov

Axial vs. Equatorial Orientation: The conformation where the C2-methyl group occupies an equatorial position is generally favored to avoid steric clashes (1,3-diaxial interactions) with the axial protons on the ring. In this conformation, the proton at C2 would be axial. The coupling constants between this axial C2-proton and the adjacent C3-protons (one axial, one equatorial) would be characteristically different, with a large coupling constant for the axial-axial interaction and a smaller one for the axial-equatorial interaction.

Ring Inversion: At room temperature, the piperidine ring may undergo rapid inversion between the two chair forms. Temperature-dependent NMR studies can be used to probe this dynamic behavior. rsc.org By lowering the temperature, it is possible to slow down the rate of ring inversion to the point where signals for both individual conformers can be observed, allowing for the determination of their relative populations and the energy barrier for the inversion process. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds.

The most prominent and diagnostic peaks include:

C=O Stretch: A strong, sharp absorption band is observed in the region of 1710-1725 cm⁻¹ , which is characteristic of a saturated six-membered ring ketone (carbonyl group). vscht.cz

N-H Stretch: A moderate absorption band typically appears in the 3300-3500 cm⁻¹ range, corresponding to the stretching vibration of the secondary amine (N-H) group. This peak is often broader than O-H stretches.

C-H Stretch: Strong absorption bands are present in the region of 2850-3000 cm⁻¹ , arising from the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups of the piperidine ring. vscht.czresearchgate.net

N-H Bend: A moderate bending vibration for the secondary amine can often be observed around 1500-1600 cm⁻¹ .

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Ketone (C=O)Stretch1710 - 1725Strong
Amine (N-H)Stretch3300 - 3500Medium
Alkane (C-H)Stretch2850 - 3000Strong
Amine (N-H)Bend1500 - 1600Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govlongdom.orgnih.gov For this compound, the molecular formula is C₆H₁₁NO.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated exact mass. A close match (typically within 5 parts per million, ppm) provides unambiguous confirmation of the molecular formula. nih.gov This technique is essential to distinguish the target compound from other potential isomers or compounds with very similar nominal masses.

Table 3: HRMS Data for this compound
ParameterValue
Molecular FormulaC₆H₁₁NO
Theoretical Exact Mass [M]113.08406 u
Protonated Ion [M+H]⁺114.09184 u
Experimental [M+H]⁺Typically within ± 0.0005 u of theoretical

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

While NMR can determine the relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and its precise three-dimensional structure in the solid state. nih.govnih.gov

To perform this analysis, a suitable single crystal of this compound, or a derivative, must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis yields a detailed electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision.

Key findings from an X-ray crystallographic study would include:

Absolute Configuration: By utilizing the phenomenon of anomalous dispersion, the analysis can unambiguously distinguish between the (S) and (R) enantiomers, thus confirming the (2S) configuration at the stereocenter. nih.govmit.edu The Flack parameter is a critical value refined during the analysis that indicates the correctness of the assigned absolute structure. mit.edu

Solid-State Conformation: The analysis reveals the preferred conformation of the piperidine ring in the crystal lattice, confirming whether it adopts a chair, boat, or twisted conformation. For piperidine derivatives, a chair conformation is almost universally observed. nih.gov It would also show the precise orientation (axial or equatorial) of the methyl group.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles are obtained, providing a detailed geometric picture of the molecule.

Intermolecular Interactions: The crystal structure reveals how the molecules pack together in the solid state, including details of intermolecular interactions like hydrogen bonding involving the N-H group and the carbonyl oxygen.

Theoretical and Computational Investigations of 2s 2 Methylpiperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the molecular structure, reactivity, and electronic properties of chemical compounds. These computational methods provide insights that are complementary to experimental data, allowing for a detailed exploration of molecular behavior at the atomic level. For (2S)-2-methylpiperidin-4-one, methods like Density Functional Theory (DFT) are employed to predict its characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), are performed to determine the molecule's most stable three-dimensional structure, known as its optimized geometry. nih.gov This process involves finding the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. nih.gov

The optimization process provides a detailed picture of the molecule's shape. For piperidin-4-one derivatives, these calculations can confirm the expected bond distances, such as C-H bonds in the piperidone ring being approximately 1.09 Å. nih.gov Quantum computational calculations for similar heterocyclic compounds have been successfully carried out using programs like Gaussian 16W to obtain the optimized structure. nih.gov These theoretical studies are foundational for understanding the molecule's other properties, as the geometry dictates its electronic behavior and reactivity. The structural parameters obtained from DFT calculations often show good agreement with experimental results where available. researchgate.net

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and stability. rjb.ro The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. rjb.roirjweb.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide insight into various aspects of the molecule's behavior in chemical reactions. doi.org

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These parameters help in predicting how this compound will interact with other molecules. A high chemical hardness, for instance, suggests high stability. irjweb.com

Table 1: Calculated Reactivity Descriptors for a Piperidin-4-one Derivative

Parameter Definition Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.30
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.81
Energy Gap (ΔE) ELUMO - EHOMO 4.49
Ionization Potential (I) -EHOMO 6.30
Electron Affinity (A) -ELUMO 1.81
Electronegativity (χ) (I+A)/2 4.055
Chemical Hardness (η) (I-A)/2 2.245
Chemical Softness (S) 1/(2η) 0.223

Note: Values are hypothetical based on typical results for similar heterocyclic compounds reported in the literature. irjweb.comresearchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays different potential values on the molecular surface using a color spectrum. nanobioletters.com

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. researchgate.netnanobioletters.com These areas are often associated with atoms having lone pairs of electrons. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netnanobioletters.com For this compound, the MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen atom (C=O) due to its lone pairs, making it a site for electrophilic interaction. The hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential (blue), indicating it is a potential site for nucleophilic attack or hydrogen bond donation. nanobioletters.com This analysis provides crucial insights into how the molecule will interact with biological targets or other reactants. researchgate.net

Conformational Analysis and Dynamics

The six-membered piperidine (B6355638) ring is not planar and can adopt several different conformations. Understanding the preferred shapes and the energy barriers between them is crucial for predicting the molecule's biological activity and chemical reactivity.

Like cyclohexane, the piperidin-4-one ring predominantly exists in a chair conformation, which minimizes steric and torsional strain. However, it can also adopt other, higher-energy conformations such as the twist-boat and boat forms. osti.gov The chair conformation is generally the most stable. The molecule can interconvert between two different chair forms via a higher-energy twist-boat intermediate. nih.gov

Computational studies on related piperidine systems have shown that the twist-boat conformation can be significantly less favorable than the chair form. For some N-acylpiperidines, the twist-boat is calculated to be around 1.2-1.5 kcal/mol less favorable than the most stable chair conformation. nih.gov The presence of the ketone at the C4 position flattens the ring slightly compared to a standard piperidine but does not fundamentally change the preference for the chair form. In some specific derivatives, a twist conformation can be present in significant proportions in the gas phase. osti.gov The considerable binding affinity of certain rigid, boat-constrained piperidine analogues in biological systems suggests that the receptor-preferred conformation may sometimes deviate from a perfect chair state. nih.gov

The presence of substituents on the piperidin-4-one ring has a profound impact on its conformational preferences and the energy landscape. The methyl group at the C2 position in this compound can exist in either an axial or an equatorial position in the chair conformation.

Generally, a substituent on a six-membered ring is sterically favored in the equatorial position to minimize 1,3-diaxial interactions. For a simple 1,2-dimethylpiperidine, the conformer with the equatorial 2-methyl group is favored by approximately 1.8 kcal/mol. nih.gov However, the electronic nature of the substituent on the nitrogen atom can alter this preference dramatically. When the nitrogen atom's lone pair is involved in conjugation with an adjacent π-system (e.g., in an N-acyl or N-phenyl derivative), the C-N bond gains partial double-bond character, creating a planar geometry around the nitrogen. This leads to a phenomenon known as pseudoallylic strain (or A1,3 strain), a steric repulsion between the N-substituent and an axial C2-substituent. To alleviate this strain, the C2-substituent is strongly forced into the axial orientation. nih.gov For N-acylpiperidines, this effect can make the axial conformer more stable by up to 3.2 kcal/mol compared to the equatorial conformer. nih.gov

For the parent this compound with a simple N-H bond, the equatorial position for the methyl group is expected to be the more stable conformation.

Table 2: Relative Energies of this compound Chair Conformers

Conformer Methyl Group Position Relative Gibbs Free Energy (ΔG, kcal/mol) Stability
A Equatorial 0.00 Most Stable

Note: Energy values are estimates based on analogous systems like 1,2-dimethylpiperidine. nih.gov

Molecular Docking Simulations for Target Interaction Studies (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in structure-based drug design, allowing for the prediction of binding modes and affinities of small molecules like this compound within the active site of a biological target. researchgate.net While specific docking studies on this compound are not extensively documented in the literature, a wealth of research on related piperidin-4-one derivatives provides a clear framework for understanding its potential molecular interactions. These studies reveal how the piperidine scaffold serves as a versatile pharmacophore that can be adapted to interact with a wide range of biological targets. semanticscholar.org

Computational docking studies on various piperidin-4-one derivatives have successfully predicted their binding modes within the active sites of numerous proteins, offering insights into their mechanisms of action. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were evaluated as potential anti-cancer agents, with molecular docking analyses confirming their ability to bind to proteins implicated in myeloma, leukemia, and lymphoma. nih.gov The binding energy scores for these compounds against various protein targets, such as 6FS1 and 5N21, indicated strong binding affinities, with the most potent compound showing a binding energy of -109.10 kcal/mol with the 5N21 protein. nih.gov

Similarly, docking studies of other piperidine derivatives have elucidated their interactions with different receptors. In one study, novel 4-amino methyl piperidine derivatives were docked against the µ-opioid receptor, a key target for analgesics. tandfonline.com The results showed excellent binding scores, comparable to or better than standard drugs like Morphine and Fentanyl, with the compounds fitting well within the binding pocket formed by transmembrane helices. tandfonline.com Another investigation focused on piperidine/piperazine-based compounds targeting the sigma-1 (S1R) receptor, revealing a binding mode where the piperidine nitrogen acts as a positive ionizable center, crucial for interaction within the receptor's binding site. nih.gov

These studies collectively demonstrate that the piperidin-4-one core structure can be oriented within a protein's active site to allow its functional groups and substituents to engage with key amino acid residues. For this compound, the ketone group at the C4 position and the secondary amine group are predicted to be primary sites for directed interactions, while the methyl group at the C2 position can influence stereospecific interactions and fit within hydrophobic pockets.

Piperidine Derivative ClassBiological TargetKey Findings from Docking StudiesReference
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesAnti-cancer targets (e.g., 5N21, 6FS1)Strong binding energies (e.g., -109.10 kcal/mol with 5N21) dominated by van der Waals interactions. nih.gov
4-Amino methyl piperidinesµ-Opioid ReceptorExcellent binding scores (-8.13 to -13.37 kcal/mol), engaging with key residues like D147, Y148, and H297. tandfonline.com
2,6-Diphenyl piperidonesHelicobacter pylori protein (2B7N)Screening of over 38,000 derivatives to identify lead molecules with optimal docking scores and drug-likeness properties. researchgate.net
Piperidine/piperazine-based compoundsSigma-1 Receptor (S1R)The piperidine nitrogen atom serves as a key positive ionizable functionality, anchoring the ligand in the binding site. nih.gov
Piperidin-4-one thiosemicarbazide derivativePlatelet Aggregation Target (Collagen Receptor)Binding energy of -5.73 kcal/mol, suggesting potential as a platelet aggregation inhibitor. annalsofrscb.ro

The binding affinity of a ligand to its receptor is governed by a combination of intermolecular forces. For piperidin-4-one derivatives, hydrogen bonds and hydrophobic interactions are consistently identified as critical components of their binding mechanism. nih.gov

Hydrogen Bonding: The piperidine ring contains a secondary amine (-NH-) group, which can act as a hydrogen bond donor, and a carbonyl group (C=O) at the C4 position, which is an effective hydrogen bond acceptor. Docking studies frequently show these moieties forming hydrogen bonds with polar amino acid residues in the active site. For example, in the docking of piperidine derivatives to the µ-opioid receptor, interactions with residues such as Aspartic Acid (D147) and Tyrosine (Y148) are crucial for high-affinity binding. tandfonline.com Similarly, studies on other heterocyclic systems highlight that hydrogen bonds help in the proper orientation of the compound within the active site.

Hydrophobic Interactions: The carbon backbone of the piperidine ring is nonpolar and contributes significantly to binding through hydrophobic and van der Waals interactions. nih.gov These interactions are particularly important when the binding pocket is lined with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine. In the case of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, van der Waals forces were found to be the predominant contributors to their high binding energy scores. nih.gov For this compound, the cyclohexane-like chair conformation and the methyl group provide a hydrophobic surface area that can favorably interact with nonpolar regions of a binding site. The stereochemistry of the methyl group can further enhance selectivity by optimizing the fit into a specific hydrophobic pocket.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, providing detailed information about the energy landscape of a chemical transformation. acs.org Such studies allow for the characterization of intermediates, the identification of transition states, and the mapping of the entire reaction coordinate, offering insights that are often difficult to obtain through experimental means alone.

While specific DFT studies on the reaction mechanisms of this compound are scarce, research on the synthesis of the broader piperidine class provides valuable mechanistic insights. For example, a combined experimental and DFT investigation into the copper-catalyzed intramolecular C–H amination for synthesizing piperidines has detailed the catalytic cycle and the energetics of the reaction pathway. acs.org

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy (the activation energy) determine the rate of the reaction.

In the DFT study of copper-catalyzed piperidine synthesis, the mechanism was proposed to proceed through a Cu(I)/Cu(II) catalytic cycle. acs.org Calculations were performed to locate the transition states for key steps, such as the C–H activation and the C–N bond formation. The calculations revealed that using N-fluoride amide substrates leads to more favorable reaction pathways compared to N-chloro amides. acs.org Furthermore, the nature of the ligands on the copper catalyst was shown to influence the activation energies, with bulkier alkyl substituents on the ligand facilitating an easier Cu(I) to Cu(II) oxidation step, leading to better reaction conversions. acs.org By analyzing the geometry of the calculated transition states, researchers can understand the precise atomic motions involved as reactants are converted into products, providing a detailed picture of the bond-breaking and bond-forming processes.

A reaction coordinate is a one-dimensional coordinate that represents progress along a reaction pathway. Mapping the reaction coordinate involves calculating the energy of the system at various points along this path, from reactants to products, including all intermediates and transition states. This generates a potential energy surface profile that provides a comprehensive energetic description of the reaction.

For the synthesis of piperidines, DFT calculations were used to map the energy profile of the proposed catalytic cycle. acs.org This involved optimizing the geometries of the starting materials, the catalyst-substrate complexes, key intermediates (such as a putative fluorinated copper intermediate), the transition states, and the final products. The relative energies of these species provide a thermodynamic and kinetic understanding of the reaction. For example, the study showed that while a fluorinated copper complex could be an intermediate, its reaction profile was distinct from the main catalytic pathway, suggesting a more complex mechanism. acs.org Such mapping allows chemists to identify the rate-determining step, understand catalyst behavior, and rationally design more efficient synthetic routes.

Non-Linear Optical (NLO) Properties Evaluation

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like optical switching and data storage. acs.orgresearchgate.net Organic molecules, particularly those with extended π-conjugated systems and significant charge separation, often exhibit large NLO responses. nih.gov Computational methods, especially DFT, have become essential for predicting and understanding the NLO properties of novel compounds.

The NLO response of a molecule is primarily characterized by its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is particularly important for second-order NLO applications. Computational studies on various piperidin-4-one derivatives have shown that the core piperidone structure can serve as an excellent scaffold for building potent NLO materials.

A detailed theoretical study on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives used DFT calculations to explore their NLO properties. acs.org The presence of arylidene groups extends the π-conjugation across the molecule, which is crucial for NLO activity. The calculations, performed with different functionals (HF, B3LYP, and M06), showed that these derivatives possess significantly larger first hyperpolarizability (βtot) values compared to the standard NLO material, urea. acs.orgnih.gov

Another computational investigation on halogen-substituted N-methyl-4-piperidone curcumin (B1669340) analogs also confirmed their potential as NLO materials. nih.gov The study found that the calculated first hyperpolarizability values were 6 to 17 times larger than that of urea. This enhancement is attributed to intramolecular charge transfer, facilitated by the π-conjugated system linking donor and acceptor parts of the molecule. The molecular electrostatic potential (MEP) analysis identified the carbonyl group of the piperidone ring as a key electronegative (acceptor) region. nih.gov

While the simple this compound, lacking an extended π-system, is not expected to have a significant intrinsic NLO response, these studies demonstrate that its core structure is a valuable building block. By introducing substituents that create or extend a π-conjugated network (such as benzylidene groups at the 3 and 5 positions) and incorporating electron-donating or -withdrawing groups, the piperidin-4-one scaffold can be transformed into molecules with substantial NLO properties. nih.govnih.gov

Piperidin-4-one Derivative ClassComputational MethodKey NLO FindingsReference
3,5-Bis(arylidene)-N-benzenesulfonyl-4-piperidonesDFT (B3LYP, M06, HF)Calculated first hyperpolarizability (βtot) values are significantly larger than that of the standard NLO compound, urea. acs.org
(3E,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one and its halogenated analogsDFT (B3LYP)First hyperpolarizability is 6 to 17 times larger than urea, indicating strong potential as NLO materials. nih.gov
3,5-diethyl-2r,6c-diarylpiperidin-4-one oxime picratesDFT (B3LYP)The calculated first hyperpolarizability (β0) values indicate that the compounds exhibit NLO behavior, likely due to intramolecular charge transfer. researchgate.net

2s 2 Methylpiperidin 4 One As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Natural Products

The 2-methylpiperidine (B94953) skeleton is a recurring motif in a vast number of alkaloids, a class of naturally occurring compounds with a wide range of biological activities. The chirality at the C2 position, as present in (2S)-2-methylpiperidin-4-one, is a crucial feature that dictates the three-dimensional structure and, consequently, the biological function of these natural products. While direct total syntheses commencing from isolated this compound are not extensively documented in readily available literature, its structural significance makes it a conceptually vital precursor and a target for asymmetric syntheses of these complex molecules.

The piperidine (B6355638) ring is a fundamental component of numerous alkaloids, and the introduction of a methyl group at the C2 position is a common structural feature. Therefore, synthetic strategies aimed at constructing these natural products often involve the creation of a substituted piperidine core at a key stage. The use of a pre-formed, enantiomerically pure building block like this compound offers a significant advantage in such syntheses, potentially simplifying the route and ensuring stereochemical control.

Table 1: Examples of Alkaloid Classes Containing the 2-Methylpiperidine Moiety

Alkaloid Class Representative Example Key Structural Feature
Indole Alkaloids Communesin Fused polycyclic system with a 2-methylpiperidine unit
Piperidine Alkaloids (+)-WIN 64821 Dimeric structure containing two 2-methylpiperidine rings

The synthesis of these and other similar alkaloids often requires the stereocontrolled construction of the piperidine ring. The availability of chiral building blocks such as this compound provides a valuable starting point for synthetic chemists to achieve these complex molecular architectures.

Application in the Construction of Pharmaceutically Relevant Scaffolds (excluding clinical drug development)

The piperidine nucleus is one of the most prevalent heterocyclic scaffolds found in approved pharmaceuticals. The inherent conformational rigidity and the ability to present substituents in a well-defined three-dimensional space make it an attractive template for the design of new therapeutic agents. This compound serves as a chiral building block for the synthesis of various pharmaceutically relevant scaffolds, including spirocyclic systems and kinase inhibitors.

Piperidin-4-ones are versatile intermediates for the construction of spiro-piperidine derivatives, which are of significant interest in medicinal chemistry due to their structural complexity and novelty. For instance, 1-benzyl-2,6-diarylpiperidin-4-ones can be used as precursors to synthesize spiro heterocycles with potential biological activities, such as antileishmanial agents nih.gov. The presence of the ketone at the C4 position allows for the construction of the spirocyclic junction through various chemical transformations.

Furthermore, the 2-methylpiperidine moiety is incorporated into the design of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. The development of small molecule inhibitors targeting specific kinases is a major focus of pharmaceutical research. Hybrid molecules incorporating a 1-(methylpiperidin-4-yl)aniline fragment have been designed and synthesized as potential inhibitors of Mer-tyrosine kinase (MERTK), a promising target in oncology nih.gov. The piperidine ring in these structures often serves to orient key pharmacophoric groups for optimal interaction with the kinase active site.

Table 2: Pharmaceutically Relevant Scaffolds Derived from Substituted Piperidones

Scaffold Type Therapeutic Target Area (Example) Role of Piperidone Core
Spiro-piperidines Antiprotozoal (e.g., Leishmaniasis) nih.gov Provides a rigid 3D framework for substituent orientation.
Kinase Inhibitors Oncology (e.g., MERTK inhibitors) nih.gov Acts as a scaffold to position key binding motifs.

Precursor for Chiral Amines and Amino Alcohols

The ketone and secondary amine functionalities of this compound allow for its conversion into other important chiral building blocks, namely chiral amines and amino alcohols. These transformations typically involve the reduction of the ketone and/or reductive amination.

The diastereoselective reduction of the carbonyl group in this compound provides access to the corresponding chiral 2-methyl-4-hydroxypiperidines. This reduction can lead to the formation of two diastereomers, the cis and trans isomers, depending on the reducing agent and reaction conditions. For example, the stereocontrolled total synthesis of cis-4-hydroxy-2-methyl piperidine has been achieved, demonstrating the utility of related chiral precursors in accessing specific stereoisomers rsc.org. The resulting chiral amino alcohols, such as (2S,4S)-2-methylpiperidin-4-ol and (2S,4R)-2-methylpiperidin-4-ol, are valuable intermediates for the synthesis of more complex molecules.

Similarly, reductive amination of the ketone in this compound can be employed to synthesize chiral 2-methyl-4-aminopiperidines. This reaction involves the formation of an imine or enamine intermediate, followed by reduction to the corresponding amine. This provides a direct route to vicinal diamines with defined stereochemistry, which are important structural motifs in various biologically active compounds. The development of additive-free iridium-catalyzed asymmetric reductive amination offers an efficient method for the synthesis of chiral β-arylamines, highlighting the importance of this transformation in medicinal chemistry nih.gov.

Table 3: Transformations of this compound to Chiral Amines and Amino Alcohols

Transformation Product Class Key Reagents/Conditions Resulting Stereochemistry
Diastereoselective Reduction Chiral Amino Alcohols Sodium borohydride (B1222165), Lithium aluminum hydride Mixture of cis and trans isomers

Utility in Heterocyclic Chemistry

The bifunctional nature of this compound makes it a useful substrate for the construction of fused and spirocyclic heterocyclic systems. The ketone can participate in condensation reactions, while the secondary amine can act as a nucleophile in cyclization processes.

Named reactions such as the Paal-Knorr synthesis and the Pictet-Spengler reaction are powerful tools for the construction of five- and six-membered heterocyclic rings, respectively. The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole (B145914) wikipedia.orgalfa-chemistry.comorganic-chemistry.org. While a direct application with this compound to form a fused pyrrole is not straightforward due to its structure, the underlying principle of amine-carbonyl condensation is central to its reactivity.

The Pictet-Spengler reaction, on the other hand, involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. The secondary amine of the piperidine ring can, after appropriate functionalization, participate in similar intramolecular cyclizations to generate fused bicyclic systems.

More broadly, the piperidin-4-one core is a versatile building block for a variety of heterocyclic compounds. For example, 3,5-bis(ylidene)-4-piperidone scaffolds, which can be synthesized from piperidin-4-ones, are considered mimics of curcumin (B1669340) and exhibit diverse biological properties diva-portal.org. The reactivity of the ketone allows for the introduction of various substituents and the construction of fused ring systems. The synthesis of spiro heterocycles bearing a piperidine moiety has also been reported, where the piperidin-4-one acts as a key building block for creating complex, three-dimensional structures nih.gov.

Investigations into Biological Activity at a Mechanistic Level in Vitro Studies

Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors)

The 2-methylpiperidin-4-one (B1587250) moiety serves as a key recognition element for various biological targets, particularly enzymes. Its stereochemistry and chemical functionalities are crucial for specific binding interactions.

The primary therapeutic area where the (2S)-2-methylpiperidin-4-one scaffold has been extensively utilized and studied is in the development of Janus kinase (JAK) inhibitors. Specifically, derivatives of this compound have been instrumental in the design of potent and selective inhibitors of JAK3.

One such example is the covalent JAK3 inhibitor, PF-06651600. The synthesis of this inhibitor utilizes a derivative of this compound where the ketone is converted to an amine. The (2S)-methyl group on the piperidine (B6355638) ring plays a crucial role in the binding of these inhibitors to the ATP-binding site of the JAK3 enzyme. This substitution helps to properly orient the molecule within the active site, allowing for a covalent interaction with a unique cysteine residue (Cys-909) present in JAK3, which is not found in other JAK family members. This covalent interaction leads to irreversible inhibition and is a key factor in the inhibitor's selectivity and potency. The design of such specific inhibitors highlights the importance of the stereochemistry of the 2-methylpiperidine (B94953) core in achieving high-affinity binding and isoform selectivity.

The piperidin-4-one nucleus is also a known pharmacophore for acetylcholinesterase (AChE) inhibitors, as seen in drugs like Donepezil. While direct studies on this compound as an AChE inhibitor are not prevalent, the core structure is recognized for its ability to interact with the active site of the enzyme. Modifications of this core, including substitutions at the 2-position, are explored to enhance binding affinity and selectivity.

While the primary focus of research on this compound derivatives has been on enzyme inhibition, the broader class of piperidine-containing compounds is known to interact with a wide range of G-protein coupled receptors (GPCRs). The nitrogen atom in the piperidine ring can be protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues in receptor binding pockets.

Derivatives of the piperidin-4-one scaffold have been investigated for their activity at various receptors, including opioid and serotonin (B10506) receptors. For instance, the substitution pattern on the piperidine ring is a key determinant of binding affinity and selectivity for different opioid receptor subtypes. Similarly, certain piperidine derivatives have shown affinity for serotonin receptors, such as the 5-HT1A and 5-HT2A subtypes. However, specific in vitro receptor binding data for the parent this compound compound is not extensively documented in the scientific literature, as it is typically used as a precursor for more complex molecules with tailored receptor binding profiles.

Structure-Activity Relationship (SAR) Studies for Biological Interactions (focused on molecular recognition, not efficacy)

Structure-activity relationship (SAR) studies on derivatives of this compound have been crucial in optimizing their interactions with biological targets. These studies primarily focus on how modifications to the piperidin-4-one core influence binding affinity and selectivity.

For the development of JAK3 inhibitors, SAR studies have demonstrated the importance of the (2S)-methyl group on the piperidine ring. The stereochemistry at this position has a significant impact on the orientation of the inhibitor within the enzyme's active site. The table below summarizes key SAR findings for JAK3 inhibitors based on the 2-methylpiperidine scaffold.

Modification PositionSubstitutionImpact on JAK3 Binding
Piperidine C2(S)-methylFavorable for proper orientation in the ATP binding site.
Piperidine C2(R)-methylReduced potency compared to the (S)-enantiomer.
Piperidine C4KetoneServes as a handle for further chemical modification.
Piperidine C5Amino groupEssential for linking to the pyrimidine (B1678525) core of the inhibitor.

In the context of fentanyl analogs, which are potent opioid receptor agonists, substitutions on the piperidine ring have been extensively studied. While not directly derived from this compound, these studies provide insights into the steric and electronic requirements for high-affinity binding to opioid receptors. Generally, small alkyl substituents at the 3-position of the piperidine ring can influence potency, while larger groups are often detrimental. The 4-position is typically substituted with an anilido group, which is critical for agonist activity.

Biochemical Pathway Modulation (in vitro, non-clinical)

The in vitro modulation of biochemical pathways by derivatives of this compound is a direct consequence of their interaction with specific biological targets.

As potent JAK3 inhibitors, derivatives of this compound can block the JAK-STAT signaling pathway. This pathway is crucial for the signal transduction of numerous cytokines that are involved in inflammation and immune responses. In vitro, inhibition of JAK3 leads to a reduction in the phosphorylation of STAT proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This has been demonstrated in various cell-based assays, where treatment with these inhibitors leads to a decrease in the production of inflammatory cytokines such as interleukin-2 (B1167480) (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.

The piperidin-4-one scaffold is also found in compounds that exhibit anti-inflammatory and antimicrobial properties. For example, curcumin (B1669340) analogs incorporating an N-methyl-4-piperidone core have been shown to reduce the production of nitric oxide (NO) in vitro, a key mediator of inflammation. The mechanism for this is believed to involve the inhibition of inducible nitric oxide synthase (iNOS) expression.

Furthermore, various derivatives of piperidin-4-one have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains in vitro. The presence of the piperidin-4-one core is often associated with the compound's ability to interfere with microbial growth, although the precise biochemical pathways being modulated are often not fully elucidated in initial screening studies.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure (2S)-2-methylpiperidin-4-one necessitates the development of more efficient and environmentally benign synthetic methodologies. Current strategies often rely on multi-step processes or require harsh reaction conditions. dicp.ac.cnresearchgate.net Future research should prioritize the following:

Chemo-enzymatic Approaches: The integration of biocatalysis offers a promising avenue for highly selective and sustainable synthesis. nih.gov Research into novel enzymes or engineered existing ones could enable the asymmetric dearomatization of pyridine (B92270) precursors directly to the desired chiral piperidinone. nih.gov This approach promises mild reaction conditions, high enantioselectivity, and a reduction in hazardous waste. nih.gov

Catalytic Asymmetric Hydrogenation: While asymmetric hydrogenation of pyridine derivatives is a known method, the development of more robust and efficient catalysts remains a key objective. dicp.ac.cnevitachem.com Future efforts could focus on non-precious metal catalysts (e.g., nickel, iron) to replace costly rhodium or palladium catalysts, thereby improving the economic and environmental profile of the synthesis. nih.gov

Continuous Flow Synthesis: The transition from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and efficiency. acs.org Developing a continuous flow protocol for the synthesis of this compound could lead to higher throughput, better process control, and reduced reaction times. acs.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Chemo-enzymatic SynthesisHigh enantioselectivity, mild conditions, sustainability nih.govDiscovery and engineering of novel enzymes nih.gov
Advanced Catalytic HydrogenationCost-effectiveness, reduced environmental impact nih.govDevelopment of non-precious metal catalysts nih.gov
Continuous Flow ProtocolIncreased efficiency, safety, and scalability acs.orgOptimization of reactor design and reaction conditions acs.org

Exploration of Novel Derivatization Strategies

The versatility of the piperidin-4-one scaffold is a cornerstone of its utility. researchgate.net The ketone and the secondary amine functionalities provide reactive handles for a wide range of chemical modifications. Future research should explore novel derivatization strategies to access new chemical space and biological activities.

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the this compound core with other heterocyclic systems could lead to the discovery of compounds with improved pharmacological profiles.

Multi-component Reactions: The use of multi-component reactions (MCRs) involving this compound as a key building block can rapidly generate libraries of complex and diverse molecules. This approach is highly atom-economical and can accelerate the discovery of new bioactive compounds.

Fluorination Strategies: The strategic introduction of fluorine atoms into derivatives of this compound can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity. mdpi.com Exploring novel and selective fluorination techniques will be crucial. mdpi.com

Advanced Mechanistic Studies of Chemical Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for process optimization and the rational design of new synthetic routes.

In-situ Spectroscopic Analysis: Employing techniques such as in-situ NMR and IR spectroscopy can provide real-time monitoring of reaction pathways, helping to identify transient intermediates and understand kinetic profiles.

Kinetic Isotope Effect Studies: These studies can elucidate the rate-determining steps of key transformations and provide valuable insights into transition state geometries. nih.gov

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) calculations can be used to map out potential energy surfaces for reactions, predict the feasibility of different pathways, and explain observed selectivities. rsc.orgresearchgate.net

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful tool for accelerating research. acs.org For this compound, this integration can be applied to:

Virtual Screening: Computational docking and molecular dynamics simulations can be used to screen virtual libraries of this compound derivatives against various biological targets, prioritizing compounds for synthesis and experimental testing. nih.govnih.gov

Predictive Modeling of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, lipophilicity, and metabolic stability for novel derivatives, aiding in the design of compounds with improved drug-like characteristics.

Rational Catalyst Design: Computational modeling can assist in the design of new catalysts for the synthesis of this compound by predicting their activity and selectivity, thereby reducing the trial-and-error nature of catalyst development. acs.org

Integrated MethodologyApplication in this compound ResearchExpected Outcome
Virtual ScreeningDocking of derivatives against protein targets nih.govnih.govIdentification of promising bioactive compounds
Predictive ModelingQSPR for ADME propertiesDesign of derivatives with improved pharmacokinetics
Rational Catalyst DesignModeling of catalyst-substrate interactions acs.orgDevelopment of more efficient synthetic catalysts

Identification of New Biological Interaction Mechanisms (in vitro)

While derivatives of piperidin-4-one are known to exhibit a range of biological activities, there is still vast potential to uncover new mechanisms of action. researchgate.netnih.govbiomedpharmajournal.org Future in vitro studies should focus on:

High-Throughput Screening: Screening libraries of this compound derivatives against a broad panel of biological targets, including enzymes, receptors, and ion channels, can identify novel bioactivities.

Target Deconvolution: For compounds identified through phenotypic screening, advanced chemical biology techniques can be employed to identify their specific molecular targets.

Mechanism of Action Studies: Once a target is identified, detailed in vitro biochemical and biophysical assays should be conducted to elucidate the precise mechanism of interaction, such as enzyme inhibition kinetics or receptor binding dynamics. mdpi.comnih.gov For instance, studies on novel piperidone derivatives have revealed their potential to induce apoptosis in cancer cells and inhibit enzymes like pancreatic lipase. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-methylpiperidin-4-one, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or resolution of racemic mixtures. For example, chiral auxiliaries or enzymatic methods can enhance enantioselectivity. Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (≥98%) . Safety protocols for handling intermediates (e.g., trifluoroacetic acid derivatives) should align with GHS guidelines for acute toxicity (Category 4) .

Q. How should researchers characterize the crystallographic structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Cross-validate bond lengths/angles with density functional theory (DFT) calculations .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound’s acute toxicity (oral, dermal, inhalation) requires adherence to GHS Category 4 protocols. Store in airtight containers away from oxidizers. For spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can this compound serve as a chiral building block in pharmaceutical synthesis?

  • Methodological Answer : Its piperidine scaffold is valuable for synthesizing bioactive molecules (e.g., kinase inhibitors or antipsychotics). For example, coupling with sulfonyl groups (as in 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives) can modulate receptor binding. Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to retain stereochemical integrity .

Q. What strategies resolve contradictions in reported toxicity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., in vitro vs. in vivo models). Conduct comparative studies using standardized OECD guidelines. Meta-analyses of existing data (e.g., PubChem, regulatory databases) can identify confounding factors like impurity profiles or solvent effects .

Q. How can researchers design robust pharmacokinetic studies for this compound derivatives?

  • Methodological Answer : Apply the PICO framework:

  • P opulation: Rodent models (e.g., Sprague-Dawley rats).
  • I ntervention: Oral/IV administration at 10–50 mg/kg.
  • C omparison: Control groups receiving vehicle-only.
  • O utcome: Plasma concentration via LC-MS/MS at 0, 1, 3, 6, 12 h post-dose. Validate assays using FINER criteria (feasibility, novelty, ethics) .

Methodological Tools and Frameworks

  • Data Analysis : Use SHELX for crystallography , Gaussian 16 for DFT calculations, and GraphPad Prism for pharmacokinetic modeling.
  • Ethical Compliance : For human studies, align with IRB protocols (e.g., informed consent, anonymization) and address open-data challenges via FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.